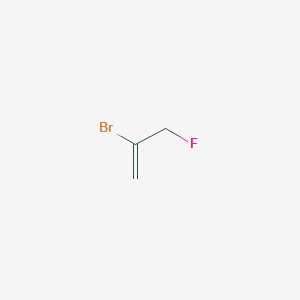

2-Bromo-3-fluoropropene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-fluoropropene is used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production . It is used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .

Chemical Reactions Analysis

The atmospheric degradation of 2-Bromo-3,3,3-trifluoropropene has been studied both theoretically and experimentally . Five possible reaction pathways between 2-BTP and OH radicals were found . The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .Applications De Recherche Scientifique

Molecular Structure and Conformational Stability : CH2CHCH2X molecules, including 3-fluoropropene, have been studied using ab initio and density functional theory (DFT) methods. These studies focus on molecular geometries, structural and physical parameters, and the rotational potential energy surface of these molecules (Kolandaivel & Jayakumar, 2000).

Reactions under Ionic and Free-Radical Conditions : The photochemical reaction of N-bromobis(trifluoromethyl)amine with 1-fluoropropene and the resulting products have been explored. This includes the formation of adducts and their subsequent dehydrobromination (Haszeldine, Mir, & Tipping, 1976).

Vibrational Spectra and Conformational Analysis : Studies on the vibrational spectra of gaseous and liquid 3-fluoropropene and its derivatives reveal insights into conformational enthalpy differences and structural parameters (Durig, Little, Costner, & Durig, 1992).

Microwave Spectroscopy of Rotational Isomers : Microwave spectroscopy has confirmed the existence of cis and gauche rotational isomers in the 3-fluoropropene molecule, providing detailed information on their molecular structure and stability (Hirota, 1965).

Synthesis of Fluorinated Amino Acids : The diastereoselective alkylation of imines derived from amino acids with 3-bromo-2-fluoropropene and other compounds has been used to synthesize various fluorinated amino acids (Laue, Kröger, Wegelius, & Haufe, 2000).

Raman and Far-Infrared Spectra of 2-Bromo-3-fluoropropene : Investigations into the Raman and far-infrared spectra of this compound provide insights into its conformational stability and barriers to internal rotation (Durig, Guirgis, Zhen, & Durig, 1992).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-3-fluoroprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF/c1-3(4)2-5/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRNRVRRDJTLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CF)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)

![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)

![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)

![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)

amine hydrochloride](/img/structure/B2868674.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2868675.png)